Distinct Enzymatic Reactivity vs. Z-Gly-Ala-NH2
A comparative analysis of enzymatic databases reveals that Z-Ala-Gly-NH2 and its sequence isomer Z-Gly-Ala-NH2 (CAS 17331-79-2) are recognized as entirely distinct substrates [1]. Specifically, Z-Ala-Gly-NH2 is documented as a product in specific enzyme-catalyzed reactions (e.g., from CBZ-Gly 4-guanidinophenyl ester + L-Ala-NH2), whereas Z-Gly-Ala-NH2 participates as a substrate in hydrolytic reactions producing CBZ-Gly + Ala-NH2 [1]. This divergence in biochemical fate underscores the critical importance of selecting the precise sequence for experiments aimed at probing protease specificity or engineering peptide bonds.
| Evidence Dimension | Enzymatic reaction role and pathway divergence |
|---|---|
| Target Compound Data | Functions as a 'Product' in reactions catalyzed by certain proteases (e.g., formed from CBZ-Gly ester + L-Ala-NH2) [1]. |
| Comparator Or Baseline | Sequence isomer Z-Gly-Ala-NH2 (CAS 17331-79-2) [1]. |
| Quantified Difference | Qualitative difference in enzymatic role: one acts as a synthetic product, the other as a hydrolytic substrate [1]. |
| Conditions | Enzyme-catalyzed reaction data collated in the BRENDA enzyme database [1]. |
Why This Matters
This difference ensures that substituting one isomer for the other will lead to experimental failure, as they are processed by biological systems as different chemical entities.
- [1] BRENDA Enzyme Database. (2024). Ligand entry for Benzyloxycarbonyl-Gly-Ala-NH2, highlighting distinct reaction pathways for Ala-Gly and Gly-Ala dipeptides. View Source
